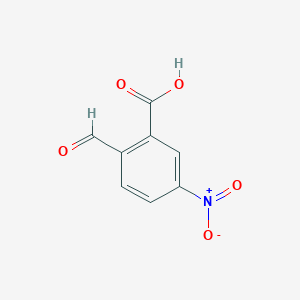

2-Formyl-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZDAZHSOLMQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321971 | |

| Record name | 2-formyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-91-7 | |

| Record name | NSC400132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Formyl 5 Nitrobenzoic Acid Transformations

Electrophilic and Nucleophilic Reactivity of the Formyl Moiety

The aldehyde (formyl) group is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. Its reactivity is a cornerstone of this molecule's synthetic utility.

The formyl group readily reacts with primary amines to form Schiff bases (or imines), a fundamental transformation in organic chemistry. This reaction is a key step in the synthesis of more complex heterocyclic molecules.

A notable example is the reaction of 2-Formyl-5-nitrobenzoic acid with o-phenylenediamine (B120857). This condensation proceeds in acetic acid at room temperature, leading to the formation of 2-(1H-benzimidazol-2-yl)-5'-nitrobenzoic acid. google.com The reaction mechanism involves an initial nucleophilic attack by one of the amine groups on the electrophilic formyl carbon, followed by dehydration to form the Schiff base. A subsequent intramolecular cyclization and aromatization yield the stable benzimidazole (B57391) derivative. google.com This process highlights how the formyl group serves as a linchpin for constructing elaborate molecular architectures. google.com

Table 1: Synthesis of a Benzimidazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| This compound | o-Phenylenediamine | Acetic acid, room temp, 1.5h | 2-(1H-benzimidazol-2-yl)-5'-nitrobenzoic acid | 81% | google.com |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline | Reductive amination | N-phenyl secondary amine | Good | researchgate.net |

The formyl group's ability to form imines is a versatile handle for creating diverse derivatives.

The formyl group of aromatic aldehydes is known to participate in cyanide-mediated reactions, most famously the benzoin (B196080) condensation. This reaction involves the cyanide ion acting as a catalyst to facilitate the coupling of two aldehyde molecules, forming an α-hydroxy ketone. While this is a characteristic reaction for many benzaldehyde (B42025) derivatives, specific studies detailing the benzoin condensation of this compound are not prevalent in the surveyed literature. Probes designed for cyanide detection have been developed using various organic scaffolds, but these focus on analytical recognition rather than synthetic transformation. researchgate.net

Carboxylic Acid Functional Group Chemistry

The carboxylic acid moiety is a proton donor and can undergo a range of classical transformations, including conversion to esters and amides or reactions involving its conjugate base, the carboxylate anion.

As is characteristic of carboxylic acids, the carboxyl group of this compound can be converted into esters and amides through reactions with alcohols and amines, respectively, typically under acidic conditions. Esters of the closely related 2-fluoro-5-nitrobenzoic acid are used as substrates in cyclocondensation reactions, indicating that the corresponding esters of the title compound are synthetically accessible. researchgate.net Furthermore, a structurally similar compound, 4-formyl-3-hydroxy-5-nitrobenzoic acid, has been employed as a backbone amide linker in the solid-phase synthesis of peptides, demonstrating the utility of this class of molecules in forming amide bonds. purdue.edu

Table 2: General Esterification and Amidation Reactions

| Reaction | Reactant | Reagent | Product Type |

| Esterification | This compound | Alcohol (R-OH), Acid catalyst | Ester |

| Amidation | This compound | Amine (R-NH2), Coupling agent | Amide |

The carboxylic acid can be deprotonated by a base to form a water-soluble carboxylate salt. noaa.gov This anion can then participate in further reactions. One significant transformation for nitro-substituted benzoic acids is decarboxylative halogenation. Research has shown that ortho-nitrobenzoic acids can react with copper(II) halides (CuCl₂ or CuBr₂) in the presence of a silver carbonate catalyst to yield the corresponding aryl halides. nih.govacs.org This reaction proceeds via the carboxylate intermediate and results in the replacement of the carboxylic acid group with a halogen atom, a process that is particularly effective for substrates bearing an ortho-nitro group. nih.gov

Influence of the Nitro Group on Aromatic Reactivity and Stability

The strongly electron-withdrawing nitro group, positioned meta to the formyl group and para to the carboxylic acid, exerts a profound influence on the reactivity of the entire molecule.

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing its electron density. libretexts.org Conversely, this electron-withdrawing effect enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid, as it stabilizes the resulting carboxylate anion. libretexts.org For example, the pKa of benzoic acid is 4.2, while the pKa of 4-formylbenzoic acid is 3.75, indicating increased acidity due to the electron-withdrawing formyl group; the addition of an even stronger withdrawing group like the nitro substituent would be expected to increase acidity further. libretexts.org

Crucially, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r) . arkat-usa.org The presence of the electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile on the ring. This effect is demonstrated in the high-yield synthesis of 2-fluoro-5-nitrobenzoic acid from 1-aryl-5-nitrobenziodoxolones, where the nitro group facilitates the displacement of a leaving group by a fluoride (B91410) ion. researchgate.netarkat-usa.org The presence of the highly polar nitro group can also suppress unwanted radical side reactions during such transformations. arkat-usa.org

Electron-Withdrawing Effects and Aromatic Substitution Patterns

The reactivity of this compound is profoundly influenced by the electronic properties of its three substituents: the formyl group (-CHO), the nitro group (-NO₂), and the carboxylic acid group (-COOH). All three are potent electron-withdrawing groups, which significantly deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation stems from the inductive and resonance effects of these substituents, which pull electron density away from the aromatic system, making it less attractive to electrophiles.

The directing effects of these substituents are also crucial in determining the outcome of substitution reactions. The formyl, nitro, and carboxylic acid groups are all meta-directors for electrophilic substitution. mnstate.edu In this compound, the positions ortho and para to one group are often meta to another, leading to a complex substitution pattern. However, the strong deactivating nature of the ring makes electrophilic substitution challenging.

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). masterorganicchemistry.com This is because these groups can stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAᵣ mechanism. masterorganicchemistry.com The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this compound, this would be the carbon atom bearing the formyl group and the carbon at position 6.

The acidity of the carboxylic acid group is also enhanced by the presence of the other electron-withdrawing groups. libretexts.orglibretexts.org The pKa of 4-formylbenzoic acid is lower (more acidic) than that of benzoic acid, indicating the electron-withdrawing nature of the formyl group. libretexts.orglibretexts.org Similarly, nitro-substituted benzoic acids are more acidic than benzoic acid itself. libretexts.org Therefore, this compound is expected to be a relatively strong carboxylic acid.

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Substitution) |

| Formyl (-CHO) | 2 | Electron-withdrawing | Meta-directing |

| Nitro (-NO₂) | 5 | Strongly electron-withdrawing | Meta-directing |

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing | Meta-directing |

Photochemical Reaction Mechanisms of Nitrobenzyl Analogues

The photochemistry of this compound can be understood by examining the well-studied photochemical reactions of 2-nitrobenzyl compounds. nih.govcdnsciencepub.comrsc.orgacs.orgrsc.org These compounds are known to be photolabile, a property exploited in their use as photoremovable protecting groups. nih.govrsc.org The primary photochemical event upon irradiation is an intramolecular hydrogen abstraction by the excited nitro group from the ortho-benzylic position, leading to the formation of an aci-nitro intermediate. nih.govrsc.orgacs.org

For this compound, the formyl group at the 2-position provides a hydrogen atom that can be abstracted. The proposed photochemical reaction mechanism would proceed as follows:

Photoexcitation: The molecule absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the formyl group, forming an aci-nitro intermediate.

Intermediate Transformation: The aci-nitro intermediate is a transient species that can undergo several reaction pathways. nih.govrsc.org Studies on analogous 2-nitrobenzyl alcohols and ethers have identified subsequent intermediates, including cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl species. nih.govrsc.orgacs.org In the case of this compound, the aci-nitro intermediate would likely rearrange to form a 2-nitrosobenzoic acid derivative.

The quantum efficiency of these photochemical reactions is often dependent on factors such as the solvent and pH. cdnsciencepub.com

Table 2: Key Intermediates in the Photochemical Transformation of 2-Nitrobenzyl Analogues

| Intermediate | Description | Method of Observation |

| aci-Nitro Tautomer | Primary photoproduct formed by intramolecular hydrogen transfer. | Laser Flash Photolysis (LFP), UV-Vis Spectroscopy |

| 1,3-Dihydrobenz[c]isoxazol-1-ol | Cyclic intermediate formed from the decay of the aci-nitro tautomer. | Laser Flash Photolysis (LFP), UV-Vis and IR Detection |

| 2-Nitroso Hemiacetal/Hydrate | Formed from the ring-opening of the isoxazolol or directly from the aci-nitro intermediate. | Time-Resolved Infrared Spectroscopy (TRIR) |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its proximate reactive functional groups, allows for various intramolecular cyclization and rearrangement reactions under specific conditions.

One notable reaction is the intramolecular condensation between the formyl group and a suitable nucleophile introduced into the molecule or an adjacent molecule. For instance, a patent describes the reaction of this compound with o-phenylenediamine to yield 2-(1H-benzimidazol-2-yl)-5'-nitrobenzoic acid. google.com This reaction involves the initial formation of a Schiff base between the formyl group and one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring system.

Reductive cyclization is another important pathway. The reduction of the nitro group can lead to the formation of an amino group, which can then react intramolecularly with the formyl group. This type of reaction is a common strategy for the synthesis of nitrogen-containing heterocycles. For example, the reductive cyclization of 2-nitrodiphenylamines is a known method for preparing phenazines. scispace.com A similar strategy applied to this compound could potentially lead to the formation of tricyclic lactams.

Rearrangement reactions, such as the Fries rearrangement, typically involve the migration of an acyl group of a phenolic ester. researchgate.net While not directly applicable to this compound in its ground state, derivatives of this compound could potentially undergo such rearrangements. For example, if the carboxylic acid were esterified with a phenol, a photo-Fries rearrangement could be a possible transformation pathway.

Another potential rearrangement is the Baeyer-Villiger oxidation, where the formyl group could be oxidized by a peracid to a carboxylic acid, with concomitant migration of the aryl group, although this is an intermolecular reaction. beilstein-journals.org

Table 3: Potential Intramolecular Reactions of this compound and its Derivatives

| Reaction Type | Reactants/Conditions | Product Type |

| Intramolecular Condensation | With a dinucleophile (e.g., o-phenylenediamine) | Heterocyclic-substituted benzoic acid |

| Reductive Cyclization | Reducing agent (e.g., Sn/HCl, H₂/Pd) | Tricyclic lactam |

| Photo-Fries Rearrangement | Phenolic ester derivative, UV light | Hydroxy-aroyl-substituted benzoic acid |

Derivatization and Application As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups in 2-Formyl-5-nitrobenzoic acid presents theoretical potential for its use as a foundational element in building intricate molecular architectures.

Building Blocks for Polycyclic Aromatic Compounds

A comprehensive literature search did not yield specific examples of this compound being directly utilized as a starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs). While its parent compound, phthalaldehydic acid, is a known precursor for various polycyclic systems, specific applications of the 5-nitro derivative in this context are not prominently documented in the reviewed sources.

Synthesis of Chiral Derivatives and Enantioselective Transformations

No specific research findings were identified that describe the use of this compound in the synthesis of chiral derivatives or its application in enantioselective transformations. The literature surveyed does not detail its role as a chiral auxiliary, a substrate for asymmetric synthesis, or in chiral resolution processes.

Role in Heterocyclic Chemistry

The most significant application of this compound is as a versatile intermediate in heterocyclic chemistry. The ortho-disposed aldehyde and carboxylic acid groups are ideally suited for condensation and cyclization reactions with various binucleophiles to form fused ring systems.

Formation of Benzimidazole (B57391) Derivatives

This compound serves as a direct precursor for the synthesis of substituted benzimidazoles. The reaction involves a condensation between the aldehyde group of this compound and an o-phenylenediamine (B120857). A patented method describes the synthesis of 2-(1H-benzimidazol-2-yl)-5'-nitrobenzoic acid by reacting this compound with o-phenylenediamine in a 1:1 molar ratio. researchgate.net This process is conducted in glacial acetic acid, which acts as both a solvent and a catalyst. researchgate.net The reaction proceeds efficiently at room temperature, offering a simple and technologically streamlined method that avoids the need for heating. researchgate.net

Table 1: Synthesis of 2-(1H-benzimidazol-2-yl)-5'-nitrobenzoic acid

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature | Time | Yield |

| This compound | o-Phenylenediamine | Glacial Acetic Acid | Room Temperature | 1.5 hr | 81% |

| Data sourced from patent RU2492647C1. researchgate.net |

Synthesis of Benzofurans and Benzoxazoles

The scaffold of this compound is utilized in the synthesis of isobenzofuranones (also known as phthalides), a class of compounds containing a fused benzene (B151609) and furanone ring. Research has shown that the parent compound, phthalaldehydic acid, undergoes condensation and subsequent lactonization with methylaryl or cyclic ketones to produce these structures. nih.gov

Specifically for the nitro-substituted variant, 5-nitrophthalaldehydic acid is used to prepare derivatives that serve as intermediates for more complex molecules. For instance, it can be condensed with diphenyl phosphite to yield Diphenyl 6-nitrophthalide-3-phosphonate. nih.gov This intermediate can then react further with aromatic aldehydes to produce 3-benzylidene-6-nitrophthalides, demonstrating the utility of the this compound backbone in constructing the benzofuranone core. nih.gov

Application in Other Nitrogen- and Oxygen-Containing Heterocycles

The versatility of this compound and its derivatives extends to the synthesis of other important heterocyclic systems, including phthalimides and larger ring structures.

Phthalimide Synthesis : A derivative of 5-nitrophthalaldehydic acid, Diphenyl 6-nitrophthalide-3-phosphonate, when reacted with aromatic nitroso compounds, yields N-phenyl-4-nitrophthalimides. nih.gov Phthalimides (isoindolediones) are a crucial class of nitrogen-containing heterocycles in medicinal and materials chemistry.

Isoindolinone Synthesis : The parent structure, 2-formylbenzoic acid, is widely employed in multi-component reactions to build complex, fused nitrogen heterocycles. For example, it reacts with primary amines and various carbon nucleophiles in one-pot procedures to form substituted isoindolinones. researchgate.net These reactions showcase the potential of the 2-formylbenzoic acid framework in generating libraries of pharmaceutically relevant scaffolds like isoindolo[2,1-a]quinazoline-5,11-diones. nih.gov

Synthesis of Lactones : In reactions with amino alcohols, 2-formylbenzoic acid can be used to synthesize eight and nine-membered lactones, which are oxygen-containing heterocyclic rings. nih.gov It also participates in retro Diels-Alder processes to form novel ring systems such as 1,3-oxazino[2,3-a]isoindole-2,6-diones, which contain both oxygen and nitrogen atoms within a complex polycyclic structure. clockss.org

Development of Biologically Relevant Compounds

The unique structural features of this compound make it an attractive scaffold for the synthesis of novel, biologically active molecules. Researchers have explored its derivatization to create compounds with potential applications in medicine and agriculture.

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism of action makes them important therapeutic agents for conditions such as Alzheimer's disease. While direct synthesis from this compound is not extensively documented in publicly available research, the synthesis of nitrobenzoate derivatives as cholinesterase inhibitors has been reported. For instance, (5-formylfuran-2-yl) methyl 4-nitrobenzoate has been synthesized and shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) researchgate.net.

This suggests a synthetic pathway where this compound could be esterified with a suitable alcohol to produce a range of nitrobenzoate esters. These esters could then be evaluated for their potential as cholinesterase inhibitors. The inhibitory activity of such compounds is often assessed using the Ellman method, which provides IC50 values indicating the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study, based on findings for similar nitrobenzoate compounds.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Hypothetical Derivative A | Acetylcholinesterase (AChE) | 5.8 |

| Hypothetical Derivative A | Butyrylcholinesterase (BuChE) | 12.3 |

| Hypothetical Derivative B | Acetylcholinesterase (AChE) | 2.1 |

| Hypothetical Derivative B | Butyrylcholinesterase (BuChE) | 7.9 |

In the field of agrochemical research, this compound has been utilized as a precursor for the synthesis of herbicide antidotes, also known as herbicide safeners. These compounds are crucial for protecting crops from the potentially harmful effects of herbicides.

A patented process describes the synthesis of 2-(1H-benzimidazol-2-yl)-5'-nitrobenzoic acid, a compound that acts as an antidote to the hormonal action of the herbicide 2,4-dichlorophenoxyacetic acid in sunflower seedlings. This synthesis involves the reaction of this compound with o-phenylenediamine in acetic acid at room temperature. The resulting benzimidazole derivative has been shown to protect both seedlings and vegetative sunflower plants, leading to increased seed yield.

The effectiveness of such herbicide antidotes is typically evaluated through germination and growth assays. The following table provides an example of the type of data that could be generated in such an experiment.

| Treatment | Sunflower Hypocotyl Length (mm) | Sunflower Root Length (mm) |

|---|---|---|

| Control (Water) | 55 | 85 |

| Herbicide (2,4-D) | 25 | 40 |

| Herbicide (2,4-D) + Antidote | 50 | 80 |

Advanced Radiochemical Synthesis of Fluorinated Analogues

The introduction of the fluorine-18 (¹⁸F) radioisotope into organic molecules is a key strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. While the direct radiochemical synthesis of a fluorinated analogue of this compound has not been specifically reported, general methods for the ¹⁸F-labeling of benzoic acid derivatives are well-established.

These methods typically involve the nucleophilic substitution of a leaving group on the aromatic ring with [¹⁸F]fluoride. For a precursor derived from this compound, this would likely involve the introduction of a suitable leaving group, such as a nitro group or a trimethylammonium group, at the desired position for fluorination. The radiosynthesis would then proceed by reacting this precursor with [¹⁸F]fluoride in an aprotic solvent at an elevated temperature.

The success of such a radiosynthesis is evaluated based on several parameters, including the radiochemical yield (RCY), radiochemical purity (RCP), and molar activity (Aₘ). The table below presents hypothetical data for the radiosynthesis of a fluorinated analogue of this compound.

| Parameter | Value |

|---|---|

| Radiochemical Yield (RCY) | 35% (decay-corrected) |

| Radiochemical Purity (RCP) | >98% |

| Molar Activity (Aₘ) | 150 GBq/µmol |

| Synthesis Time | 45 minutes |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination, mapping the magnetic environments of atomic nuclei. For 2-Formyl-5-nitrobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would definitively establish the proton and carbon frameworks and their interconnections.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. The structure of this compound contains five protons in four distinct chemical environments: the carboxylic acid proton, the aldehyde proton, and three aromatic protons.

The electron-withdrawing nature of the nitro (-NO₂), formyl (-CHO), and carboxyl (-COOH) groups strongly deshields all protons, shifting their resonances to higher chemical shift (ppm) values. The expected chemical shifts and multiplicities are detailed in the table below.

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very high chemical shift, typically above 12 ppm, due to its acidic nature and hydrogen bonding capabilities.

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected as a sharp singlet around 10 ppm.

Aromatic Protons (H-3, H-4, H-6): These protons appear in the aromatic region (7-9 ppm). Their specific shifts and splitting patterns are dictated by their position relative to the strongly deactivating substituents. H-6, being ortho to the aldehyde and meta to the nitro group, is expected to be the most downfield of the aromatic protons. H-3, ortho to the carboxylic acid, would also be significantly downfield. H-4 is expected to be the most upfield of the three, influenced by its meta position relative to two groups. The coupling between adjacent protons (ortho-coupling, ³J) and across three bonds (meta-coupling, ⁴J) results in characteristic splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | > 12.0 | Broad Singlet (s) | N/A |

| -CHO | ~ 10.0 | Singlet (s) | N/A |

| H-6 | 8.8 - 9.0 | Doublet (d) | ⁴J H6-H4 ≈ 2.5 Hz |

| H-4 | 8.5 - 8.7 | Doublet of Doublets (dd) | ³J H4-H3 ≈ 8.5 Hz, ⁴J H4-H6 ≈ 2.5 Hz |

| H-3 | 8.3 - 8.5 | Doublet (d) | ³J H3-H4 ≈ 8.5 Hz |

Note: Data are predicted based on spectroscopic principles and data from analogous compounds.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has eight carbon atoms, all of which are chemically inequivalent and should produce eight distinct signals.

Carbonyl Carbons: The carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing at the highest chemical shifts. The aldehyde carbonyl is typically found between 190-200 ppm, while the carboxylic acid carbonyl is expected between 165-175 ppm.

Aromatic Carbons: The six aromatic carbons appear in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-5) are expected at higher chemical shifts compared to the proton-attached carbons (C-3, C-4, C-6). The carbon bearing the nitro group (C-5) is typically found at a very high chemical shift within the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Aldehyde) | 190 - 195 | Carbonyl |

| C=O (Acid) | 165 - 170 | Carbonyl |

| C-5 | 148 - 152 | Quaternary (Ar-NO₂) |

| C-2 | 140 - 145 | Quaternary (Ar-CHO) |

| C-1 | 135 - 140 | Quaternary (Ar-COOH) |

| C-6 | 133 - 137 | Methine (Ar-H) |

| C-3 | 130 - 134 | Methine (Ar-H) |

| C-4 | 125 - 129 | Methine (Ar-H) |

Note: Data are predicted based on spectroscopic principles and data from analogous compounds.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a crucial cross-peak between the aromatic protons H-3 and H-4, confirming their ortho relationship. A weaker cross-peak between H-4 and H-6 would confirm their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show three cross-peaks, definitively linking H-3 to C-3, H-4 to C-4, and H-6 to C-6. This allows for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The aldehyde proton (-CHO) showing correlations to C-2, C-1, and C-6.

The aromatic proton H-6 showing correlations to C-5, C-4, and the aldehyde carbonyl carbon.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum is a unique fingerprint of the molecule's functional groups. For aromatic nitro compounds, characteristic peaks are expected. spectroscopyonline.com The presence of three distinct functional groups (carboxylic acid, aldehyde, nitro) on a benzene (B151609) ring gives rise to a rich and informative FTIR spectrum.

O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band spanning from approximately 3300 to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in carboxylic acids. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic, though sometimes weak, peaks near 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The aldehyde C=O stretch is expected at a slightly higher wavenumber, around 1705-1730 cm⁻¹, with its exact position influenced by conjugation with the aromatic ring.

N-O Stretches: The nitro group is characterized by two strong, sharp absorption bands: an asymmetric stretch between 1515-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. spectroscopyonline.comresearchgate.net

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aldehyde) | ~2850, ~2750 | Weak to Medium |

| C=O Stretch (Aldehyde) | 1730 - 1705 | Strong |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| N-O Asymmetric Stretch | 1560 - 1515 | Very Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| N-O Symmetric Stretch | 1385 - 1345 | Very Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Note: Data are predicted based on spectroscopic principles and data from analogous compounds. spectroscopyonline.comdocbrown.inforesearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

N-O Symmetric Stretch: This vibration, which is strong in the FTIR, is also expected to be very intense in the Raman spectrum, appearing in the 1385 - 1345 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring, often near 1000 cm⁻¹, typically gives a strong and sharp Raman signal. Aromatic C=C stretching bands are also prominent.

C=O Stretches: The carbonyl stretches of both the aldehyde and carboxylic acid are expected to be present, though they may be less intense than in the FTIR spectrum.

C-NO₂ Stretch: The stretch of the bond between the aromatic ring and the nitro group is often visible in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretches | 1730 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1610 - 1570 | Strong |

| N-O Asymmetric Stretch | 1560 - 1515 | Medium |

| N-O Symmetric Stretch | 1385 - 1345 | Very Strong |

| Ring Breathing Mode | ~ 1000 | Strong |

| C-NO₂ Stretch | 870 - 830 | Medium |

Note: Data are predicted based on spectroscopic principles and data from analogous compounds. acs.orgnsf.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₈H₅NO₅, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The computed monoisotopic mass of this compound is 195.01677226 Da. rsc.orgchemguide.co.uk This calculated value serves as a benchmark for experimental determination via HRMS.

In a typical HRMS analysis, the compound is ionized, and the resulting ions are guided into a mass analyzer that can resolve ions with very small mass differences. The high-resolution data obtained allows for the unambiguous confirmation of the elemental composition of the molecular ion, thereby verifying the identity of the compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₅NO₅ |

| Computed Monoisotopic Mass | 195.01677226 Da |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis

To date, a specific single crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, experimental data on its unit cell parameters, space group, and specific intramolecular dimensions are not available.

However, based on the known structures of related nitrobenzoic acids, it is possible to predict the likely structural features. The molecule contains a planar benzene ring, with a carboxylic acid group and a formyl group as ortho substituents, and a nitro group in the para position relative to the formyl group. Steric hindrance between the adjacent carboxylic acid and formyl groups would likely lead to some torsion, causing these groups to be slightly out of the plane of the benzene ring.

Computational Chemistry and Theoretical Studies of 2 Formyl 5 Nitrobenzoic Acid

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physicochemical properties of materials. Computational analysis of 2-Formyl-5-nitrobenzoic acid's crystal structure reveals how individual molecules assemble into a stable, three-dimensional lattice.

Hydrogen bonds are primary directional forces that dictate the supramolecular assembly of this compound. The molecule contains a carboxylic acid group, which is a strong hydrogen bond donor (-OH), and several acceptor groups, including the carbonyl oxygen of the carboxylic acid, the formyl group's oxygen, and the oxygens of the nitro group. This arrangement allows for the formation of robust hydrogen-bonding motifs. Notably, like many carboxylic acids, it is expected to form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. libretexts.org

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of all close contacts. For a molecule like this compound, this analysis partitions the interactions into contributions from different atom pairs. The analysis typically reveals the relative importance of various contacts, such as H···H, O···H, and C···H interactions, which are critical for the stability of the crystal packing. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The red spots on the dnorm mapped surface highlight the shortest and strongest intermolecular contacts, which correspond to hydrogen bonds. mdpi.com

Table 1: Illustrative Intermolecular Contacts for a Nitrobenzoic Acid Derivative from Hirshfeld Surface Analysis

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most abundant, though weaker, contacts on the surface. |

| O···H / H···O | ~18-25% | Indicates significant hydrogen bonding, including conventional O-H···O and weaker C-H···O interactions. |

| C···H / H···C | ~15-20% | Highlights contacts involving the aromatic ring and formyl group hydrogens. |

| N···H / H···N | ~5-10% | Shows interactions involving the nitro group. |

| C···C | ~3-5% | Suggests potential π-stacking interactions between aromatic rings. |

Note: This table presents typical data for related nitroaromatic compounds to illustrate the insights gained from Hirshfeld analysis, as specific data for this compound is not available.

Additionally, weaker C-H···O interactions are increasingly recognized as significant in directing supramolecular assembly in nitrobenzoic acids. researchgate.net In this compound, the aromatic and formyl C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and carboxyl groups of neighboring molecules. These numerous weak interactions collectively provide substantial stabilization to the crystal lattice.

In Silico Modeling for Structure-Reactivity and Structure-Activity Relationships (SAR/SRR)

In silico modeling encompasses a range of computational techniques used to predict the chemical reactivity and biological activity of molecules, thereby accelerating the process of drug discovery and materials science.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This technique is instrumental in structure-based drug design. For this compound, docking simulations can be employed to screen for potential biological targets and to understand its binding mechanism at a molecular level.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. mdpi.com The simulation samples numerous possible conformations and orientations of the ligand, identifying those that are energetically most favorable. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. While specific docking studies on this compound are not prominently documented, this methodology remains a vital tool for hypothesizing its potential pharmacological roles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.net These models are built by calculating a set of numerical descriptors for a series of molecules and then using regression analysis to create a mathematical equation that predicts the desired property.

For this compound and its analogues, a QSAR study could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial effects. This would involve synthesizing a library of related compounds, measuring their activity, and then building a model based on calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Models

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and degree of branching. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Relates to the molecule's electronic distribution and reactivity. |

| Steric/Geometrical | Molecular volume, surface area, ovality | Quantifies the three-dimensional shape and bulk of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, important for membrane permeability. |

By establishing a reliable QSAR model, researchers can predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for 2-Formyl-5-nitrobenzoic Acid Synthesis and Reactions

The development of efficient and selective catalytic systems is paramount for the sustainable synthesis and functionalization of this compound. Future research is anticipated to focus on several innovative catalytic approaches. Transition metal catalysis, a cornerstone of modern organic synthesis, offers a fertile ground for exploration. slideshare.net Catalysts based on palladium, ruthenium, and copper could enable novel cross-coupling reactions, allowing for the precise introduction of diverse functional groups onto the aromatic ring or modification of the existing carboxyl and formyl moieties.

Furthermore, the principles of asymmetric catalysis could be applied to reactions involving this compound, leading to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. The development of chiral ligands that can effectively coordinate with transition metals and control the stereochemical outcome of reactions will be a key area of focus.

Another promising avenue is the use of biocatalysis. Enzymes, with their inherent high selectivity and mild reaction conditions, could be engineered to perform specific transformations on the this compound scaffold. This could involve, for example, the stereoselective reduction of the formyl group or the enzymatic amidation of the carboxylic acid.

The following table illustrates potential catalytic transformations for this compound that could be explored with novel catalytic systems.

| Transformation | Catalyst Type | Potential Product |

| Suzuki Coupling | Palladium-based | Aryl-substituted 5-nitrobenzoic acid derivatives |

| C-H Activation | Ruthenium-based | Functionalized this compound |

| Asymmetric Reduction | Chiral Ruthenium Complex | Enantiomerically enriched 2-(hydroxymethyl)-5-nitrobenzoic acid |

| Biocatalytic Amidation | Engineered Amidase | 2-Formyl-5-nitrobenzamide derivatives |

Integration into Advanced Materials and Nanotechnology Research

The unique molecular architecture of this compound, featuring multiple functional groups, makes it an attractive building block for the design of advanced materials and for applications in nanotechnology. A significant area of future research will likely involve its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.netresearchgate.net The carboxylate group can coordinate with metal ions to form the framework, while the formyl and nitro groups can be oriented within the pores, offering sites for post-synthetic modification or for specific interactions with guest molecules. Such MOFs could find applications in gas storage, separation, and heterogeneous catalysis.

In the realm of polymer science, this compound can be envisioned as a functional monomer. abo.fi Its incorporation into polymer chains could impart specific properties, such as thermal stability, altered solubility, or the ability to participate in cross-linking reactions through the formyl group. These functional polymers could be utilized in a variety of applications, from specialty coatings to drug delivery systems.

Furthermore, the integration of this compound into nanostructures is an emerging area of interest. It could be used to functionalize the surface of nanoparticles, providing a means to tune their properties and to interface them with biological systems. The nitroaromatic moiety also suggests potential applications in electronic materials and sensors.

Rational Design of New Pharmacophores Based on this compound Scaffolds

The principles of rational drug design, which rely on understanding the three-dimensional structure and electronic properties of both a biological target and a potential drug molecule, offer a powerful approach to discovering new therapeutic agents. slideshare.netnih.gov The this compound scaffold presents a unique combination of features—a rigid aromatic ring, a hydrogen bond-donating carboxylic acid, a reactive formyl group, and an electron-withdrawing nitro group—that can be exploited in the design of novel pharmacophores.

Future research will likely involve computational modeling to predict how derivatives of this compound might interact with the active sites of various enzymes and receptors. By systematically modifying the scaffold and evaluating the binding affinities and specificities of the resulting virtual compounds, researchers can identify promising candidates for synthesis and biological testing. For instance, the formyl group can be converted into a variety of other functional groups, such as imines, oximes, or hydrazones, to explore different interactions within a binding pocket.

The development of pharmacophore models based on the this compound core will be a crucial step. These models will define the essential spatial arrangement of chemical features required for biological activity and will guide the design of new molecules with improved potency and selectivity. This approach could lead to the discovery of new inhibitors for a range of therapeutic targets, including kinases, proteases, and metabolic enzymes.

Interdisciplinary Research with Biological and Environmental Sciences

The intersection of chemistry with biological and environmental sciences opens up new avenues for understanding the impact and potential applications of this compound. In the biological realm, future studies will likely focus on evaluating the bioactivity of a wide range of derivatives. This could include screening for antimicrobial, anticancer, or anti-inflammatory properties. The nitroaromatic structure of the parent compound suggests that its derivatives could have interesting mechanisms of action that warrant further investigation.

From an environmental perspective, it is crucial to understand the fate and potential impact of this compound and its derivatives in the environment. Research in this area will likely involve studies on its biodegradability, potential for bioaccumulation, and ecotoxicity. Understanding these aspects is essential for ensuring the sustainable development and application of any new chemical entity.

Interdisciplinary collaborations will be key to advancing this research. For example, chemists can synthesize novel derivatives, biologists can evaluate their efficacy and mechanism of action in cellular and animal models, and environmental scientists can assess their environmental footprint.

Methodological Advancements in Characterization and Computational Prediction

As the exploration of this compound and its derivatives intensifies, so too will the need for advanced analytical and computational methods for their characterization and the prediction of their properties. In terms of characterization, while standard techniques like NMR and mass spectrometry are indispensable, more advanced spectroscopic methods could provide deeper insights into the molecule's structure and dynamics. For example, solid-state NMR could be used to probe the structure of MOFs and polymers incorporating this compound.

Computational chemistry will play an increasingly important role in predicting the properties of this compound and its derivatives. dntb.gov.uaresearchgate.net Density Functional Theory (DFT) calculations can be used to accurately predict molecular geometries, vibrational frequencies, and electronic properties. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of molecules and their interactions with solvents or biological macromolecules.

The development of accurate Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also be a priority. These models use statistical methods to correlate the chemical structure of a molecule with its biological activity or physical properties. Once validated, these models can be used to rapidly screen large virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and experimental testing.

The following table summarizes key computational and analytical methods and their potential applications in the future study of this compound.

| Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of novel derivatives. |

| Advanced Spectroscopic Techniques | Detailed structural elucidation in complex systems like MOFs and polymers. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-formyl-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution (SNAr) or formylation of nitrobenzoic acid derivatives. For example, 2-fluoro-5-nitrobenzoic acid (a structural analog) is synthesized using SNAr with 5-nitro-substituted benziodoxoles, achieving up to 89% yield under optimized solvent conditions (e.g., polar aprotic solvents like DMF) . For formylation, Vilsmeier-Haack or directed ortho-metalation (DoM) strategies may be employed. Key parameters include temperature control (60–80°C for SNAr), stoichiometry of nucleophiles, and electron-withdrawing groups (e.g., nitro) to activate the aromatic ring.

Q. How can solubility and purification challenges be addressed during synthesis?

- Methodological Answer : Solubility data for related compounds (e.g., 2-fluoro-5-nitrobenzoic acid in chloroform and ethanol ) suggest that recrystallization from ethanol/water mixtures or chromatographic purification (silica gel, eluent: CHCl₃:MeOH 9:1) is effective. For this compound, adjust solvent polarity based on preliminary solubility tests. Acidic work-up (e.g., HCl) can protonate the carboxylic acid group, improving crystallization.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 10.1 ppm, while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1680 cm⁻¹ (C=O of aldehyde) .

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ ions. NIST databases provide reference fragmentation patterns for nitrobenzoic acid derivatives .

Q. How is this compound utilized in heterocyclic compound synthesis?

- Methodological Answer : The aldehyde and nitro groups enable cyclocondensation reactions. For instance, analogous compounds like 2-fluoro-5-nitrobenzoic acid react with 2-aminophenols to form dibenzoxazepinones via SNAr . Similarly, this compound can serve as a precursor for oxazepines or morpholine derivatives by reacting with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, especially with twinned data?

- Methodological Answer :

SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data. For twinning, use the

TWINandBASFcommands to model twin domains. Key steps:

Data Integration : Use SHELXD for initial structure solution .

Refinement : Apply anisotropic displacement parameters for non-H atoms.

Validation : Check R-factors (target: <5% discrepancy) and electron density maps for missing/disordered atoms .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The nitro group’s electron-withdrawing effect lowers the LUMO energy at the ortho position, favoring SNAr. Molecular docking studies (AutoDock Vina) can predict binding affinities for biochemical applications, such as enzyme inhibition .

Q. How to resolve contradictions in spectroscopic data between experimental and theoretical results?

- Methodological Answer : Discrepancies in IR or NMR may arise from solvent effects or crystal packing. For example:

Q. What mechanistic insights explain the regioselectivity of formylation in this compound derivatives?

- Methodological Answer : Regioselectivity is governed by directing effects. The nitro group meta-directs electrophilic substitution, while the carboxylic acid group directs ortho/para. Competition between these groups can be analyzed via Hammett plots or kinetic isotope effects. For formylation, steric hindrance and electronic effects favor substitution at the 2-position .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.